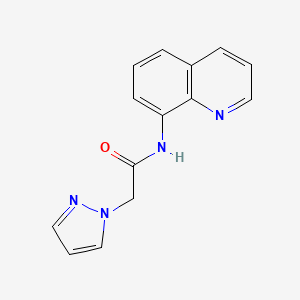

2-pyrazol-1-yl-N-quinolin-8-ylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazol-1-yl-N-quinolin-8-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c19-13(10-18-9-3-8-16-18)17-12-6-1-4-11-5-2-7-15-14(11)12/h1-9H,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQJHOGHPPAIEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)CN3C=CC=N3)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 2 Pyrazol 1 Yl N Quinolin 8 Ylacetamide

Quantum Chemical Analysis of Molecular Structure and Electronic Properties

Quantum chemical analysis is a cornerstone for understanding the intrinsic properties of a molecule like 2-pyrazol-1-yl-N-quinolin-8-ylacetamide at the electronic level.

Density Functional Theory (DFT) Calculations for Conformation and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape.

These calculations can also provide insights into the molecule's reactivity. By mapping the electron density distribution, it is possible to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic or nucleophilic attack, respectively. Studies on related N-aryl pyrazoles have utilized DFT to assess C-H acidity and the outcomes of deprotonative metallation reactions. Similarly, research on quinoline (B57606) derivatives has employed DFT to study tautomeric equilibria and reaction mechanisms.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value (Exemplary) |

| Bond Length | C(amide) | N(amide) | - | - | 1.35 Å |

| Bond Length | C(pyrazol) | N(pyrazol) | - | - | 1.38 Å |

| Bond Angle | C(quinolin) | N(amide) | C(amide) | - | 125° |

| Dihedral Angle | N(quinolin) | C(quinolin) | N(amide) | C(amide) | 15° |

Note: The values in this table are exemplary and represent typical data that would be generated from a DFT analysis. Actual values would require specific calculations for this molecule.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO to understand the regions involved in electron donation and acceptance. This information is valuable for predicting how the molecule might interact with other chemical species. For instance, studies on other heterocyclic compounds have shown that the HOMO and LUMO are often localized on the aromatic ring systems, which would likely be the case for the pyrazole (B372694) and quinoline moieties in the target compound.

Table 2: Hypothetical HOMO-LUMO Energy Values for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are hypothetical values for illustrative purposes. Actual values would be derived from quantum chemical calculations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Biological Macromolecules

For this compound, molecular docking studies would be performed to predict its binding mode and affinity with various biological macromolecules. This would involve computationally placing the molecule into the binding site of a target protein and scoring the different poses based on factors like intermolecular forces and geometric complementarity. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), quantifies the strength of the interaction. A lower binding energy indicates a more stable complex. Research on pyrazole-quinoline derivatives has shown that these compounds can exhibit good binding affinities with protein receptors.

Identification of Key Interacting Residues and Binding Site Characteristics

A critical outcome of molecular docking is the identification of the specific amino acid residues in the binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By understanding these key interactions, it is possible to rationalize the observed binding affinity and to suggest modifications to the ligand to improve its binding. For example, the quinoline nitrogen and the amide group in this compound could potentially form hydrogen bonds with polar residues in a binding pocket. The aromatic pyrazole and quinoline rings could engage in hydrophobic and π-stacking interactions.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and intermolecular interactions.

For this compound, MD simulations would be used to study its conformational dynamics both in solution and when bound to a biological target. The simulations would reveal how the molecule flexes and changes its shape over time, which can be crucial for its biological activity. When simulating the ligand-protein complex, MD can assess the stability of the binding mode predicted by molecular docking. If the ligand remains stably bound in its initial pose throughout the simulation, it provides confidence in the docking result. If it dissociates or adopts a different conformation, it suggests that the initial prediction may not be accurate. Studies on other pyrazole-containing derivatives have successfully used MD simulations to explore binding modes and stability with target proteins.

Structure Activity Relationship Sar Studies of 2 Pyrazol 1 Yl N Quinolin 8 Ylacetamide Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of pyrazole (B372694) derivatives is highly sensitive to the nature and position of substituents on the heterocyclic rings. nih.gov Research has consistently shown that minor alterations can lead to significant changes in potency and target selectivity.

For instance, in a series of pyrazole derivatives designed as cannabinoid receptor antagonists, specific substitution patterns were found to be essential for high-affinity binding. Structural requirements for potent activity included a para-substituted phenyl ring at the C5-position and a 2,4-dichlorophenyl group at the N1-position of the pyrazole ring. nih.gov The most potent compound in this series featured a p-iodophenyl group at the C5-position, underscoring the impact of a specific halogen at a particular position. nih.gov

In the context of anticancer activity, the substitution on the pyrazole nucleus is also a key determinant of efficacy. Studies on pyrazolyl acylhydrazones and amides as antiproliferative agents have shown varied activity based on the "decoration" at positions 1, 3, and 4 of a phenylamino pyrazole core. mdpi.com For example, one derivative, N-unsubstituted 3,4,5-trimethoxybenzoyl pyrazole, was found to be as cytotoxic as the chemotherapy drug cisplatin against certain cancer cell lines. mdpi.com Conversely, other research has indicated that a lack of substitution on an aryl entity can sometimes lead to the highest anti-inflammatory profile in other pyrazole series. mdpi.com

Furthermore, the nature of the substituent plays a critical role. In studies of 2-pyrazoline derivatives, it was observed from a SAR perspective that the presence of 4-methoxy and 4-chloro substituents on the phenyl ring at the C3-position of the pyrazoline core enhanced antidepressant activity. nih.gov The electronic properties of these substituents—electron-donating (methoxy) versus electron-withdrawing (chloro)—can profoundly influence molecular interactions with biological targets.

| Core Scaffold | Position of Substitution | Substituent | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Biarylpyrazole | C5-position of Pyrazole | p-iodophenyl | Potent Cannabinoid CB1 Receptor Antagonism | nih.gov |

| Biarylpyrazole | N1-position of Pyrazole | 2,4-dichlorophenyl | Potent Cannabinoid CB1 Receptor Antagonism | nih.gov |

| Phenylamino Pyrazole | Positions 1, 3, 4 | Varied "decorations" | Modulated Antiproliferative Activity | mdpi.com |

| 3,5-Diphenyl-2-pyrazoline | C3-position Phenyl Ring | 4-methoxy or 4-chloro | Increased Antidepressant Activity | nih.gov |

Impact of Heterocyclic Ring System Modifications on Pharmacological Profiles

The identity of the heterocyclic rings within the 2-pyrazol-1-yl-N-quinolin-8-ylacetamide scaffold is fundamental to its pharmacological properties. Modifying or replacing either the pyrazole or the quinoline (B57606) ring system can drastically alter the compound's biological targets and efficacy. The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govmdpi.com

The rationale behind such modifications often involves seeking to improve binding to the target protein. For example, in the well-known drug sildenafil, both the pyrazole and the fused pyrimidine ring are crucial for its activity as a PDE5 inhibitor. nih.gov The pyrazole ring forms π–π interactions with specific amino acid residues (Tyr612) in the target's binding pocket, while the pyrimidine ring engages in similar interactions with another residue (Phe820). nih.gov This demonstrates that each heterocyclic component can have distinct and critical interactions with the biological target. Replacing one of these rings would disrupt these interactions and likely diminish or abolish the drug's effect.

| Original Scaffold | Modified Ring System | Resulting Biological Activity | Reference |

|---|---|---|---|

| 1,3-Diaryl Pyrazole | Addition of Pyridin-2-one at C4 | Potent Anti-inflammatory Activity | mdpi.com |

| 1,3-Diaryl Pyrazole | Addition of Pyrimidin-2-amine at C4 | Anti-inflammatory Activity | mdpi.com |

| 1,3-Diaryl Pyrazole | Addition of Pyrimidine-2-thione at C4 | Anti-inflammatory Activity | mdpi.com |

| Pyrazolo[4,3-d]pyrimidine (Sildenafil) | (Hypothetical) Removal of Pyrimidine | Loss of key π–π interactions with target | nih.gov |

Role of the Acetamide (B32628) Linkage in Modulating Efficacy

The acetamide linker (-CH2-CO-NH-) connecting the pyrazole and quinoline moieties is not merely a spacer but plays an active role in modulating the compound's efficacy. Its length, rigidity, and hydrogen-bonding capabilities are critical for the proper orientation of the heterocyclic rings within the target's binding site.

The importance of the amide group is a recurring theme in the SAR of pyrazole derivatives. In the development of cannabinoid receptor antagonists, a carboxamido group at the C3-position of the pyrazole ring was identified as a key structural requirement for potent activity. nih.gov This suggests that the hydrogen bonding capacity of the N-H and the carbonyl oxygen of the amide are essential for receptor interaction.

Studies focusing specifically on 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives have been conducted to evaluate their potential as androgen receptor (AR) antagonists for prostate cancer therapy. researchgate.net The design of these molecules underscores the strategic importance of the acetamide linker in presenting the pyrazole core to the AR. Modifications to this linker would be expected to alter the binding affinity and antagonist activity.

Furthermore, comparing the biological activities of pyrazolyl acylhydrazones and pyrazolyl amides reveals differences in their pharmacological profiles. mdpi.com Although structurally similar, the replacement of the simple amide linkage with an acylhydrazone linkage alters the electronic properties, size, and conformational flexibility of the molecule, leading to different antiproliferative activities. This demonstrates that even subtle changes to the linker can have a profound impact on the compound's biological function. mdpi.com

Stereochemical Considerations and Their Influence on Activity

Stereochemistry is a critical factor in drug design, as the three-dimensional arrangement of atoms can dictate how a molecule interacts with chiral biological targets like enzymes and receptors. mdpi.com Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacodynamic and pharmacokinetic properties. mdpi.comresearchgate.net One enantiomer may be therapeutically active (the eutomer) while the other may be less active, inactive, or even toxic (the distomer). researchgate.net

While the parent compound this compound is not chiral, the introduction of substituents on the acetamide linker or on the heterocyclic rings can create one or more chiral centers. For example, adding a methyl group to the methylene bridge of the acetamide linker would create a chiral center, resulting in (R) and (S) enantiomers.

The biological evaluation of such chiral derivatives would be essential, as it is highly probable that the two enantiomers would display different levels of activity. The interaction of a chiral drug with its receptor is often compared to a hand fitting into a glove; one enantiomer will typically fit much better than the other, leading to a stronger biological response. mdpi.com Therefore, for any chiral derivative of this scaffold, the separation and individual testing of the stereoisomers would be a crucial step in the drug development process to identify the more potent and safer enantiomer. Advanced techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful tools used to determine the absolute configuration of chiral drug molecules in solution, providing essential information that complements biological assays. mdpi.comresearchgate.net

Mechanistic Elucidation of 2 Pyrazol 1 Yl N Quinolin 8 Ylacetamide Biological Activities

Investigation of Molecular Target Interactions and Specificity

The biological profile of a compound is defined by its specific interactions with molecular targets. For hybrid molecules like 2-pyrazol-1-yl-N-quinolin-8-ylacetamide, the pyrazole (B372694) and quinoline (B57606) components are pivotal in directing these interactions. The pyrazole ring, for instance, can act as a bioisostere for an aryl group, enhancing lipophilicity and solubility, and can form key hydrogen bonds and π–π stacking interactions within receptor binding pockets. nih.gov

The pyrazole scaffold is a common feature in various enzyme inhibitors, including those targeting kinases and cyclooxygenase (COX) enzymes, which are critical in cancer and inflammation. mdpi.com

Kinase Inhibition: Kinases are a major class of enzymes targeted in cancer therapy. Pyrazole derivatives have been successfully developed as potent kinase inhibitors. For example, a series of 3-substituted-4-(quinoxalin-6-yl) pyrazoles were synthesized and evaluated as inhibitors of Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5), an enzyme implicated in cell proliferation, differentiation, and apoptosis. nih.gov One of the most active compounds from this series, 19b , demonstrated significant ALK5 inhibition with an IC50 value of 0.28 µM and a high selectivity index (>35) against p38α MAP kinase. nih.gov Molecular docking studies of compound 19b revealed that its pyrazole core and associated substituents fit favorably into the ALK5 active site, forming key interactions. nih.gov Another pyrazole-containing drug, Asciminib , functions as an allosteric inhibitor of the BCR-ABL1 tyrosine kinase by binding to the myristyl pocket, where the N-H of the pyrazole ring forms a crucial hydrogen bond. nih.gov These findings suggest that the pyrazole-quinoline structure of this compound has the potential to engage with various kinase active sites.

COX Enzyme Inhibition: The pyrazole ring is a key component of several anti-inflammatory drugs that target COX enzymes. mdpi.com Phenylbutazone, a pyrazole-containing non-steroidal anti-inflammatory drug (NSAID), inactivates prostaglandin (B15479496) H synthase and prostacyclin synthase. nih.gov More recent research has focused on developing selective COX-2 inhibitors to minimize gastrointestinal side effects associated with non-selective COX inhibition. Pyridazine-based sulfonamides, which share structural similarities with pyrazole derivatives, have been shown to be effective and highly selective COX-2 inhibitors. nih.gov For instance, compounds 7a and 7b in one study exhibited potent COX-2 inhibition with IC50 values of 0.06 µM and 0.05 µM, respectively, and high selectivity indices. nih.gov This highlights the potential of heterocyclic compounds like this compound to act as selective inhibitors of COX-2.

Table 1: Enzyme Inhibition Data for Structurally Related Pyrazole Compounds

| Compound | Target Enzyme | IC50 Value (µM) | Selectivity Index | Source |

|---|---|---|---|---|

| Compound 19b | ALK5 (TGF-β Type I Receptor Kinase) | 0.28 | >35 (vs. p38α MAP kinase) | nih.gov |

| Asciminib | BCR-ABL1 Tyrosine Kinase | Not specified (allosteric inhibitor) | High | nih.gov |

| Compound 7a | COX-2 | 0.06 | 208 (vs. COX-1) | nih.gov |

| Compound 7b | COX-2 | 0.05 | 210 (vs. COX-1) | nih.gov |

| Celecoxib | COX-2 | Not specified (reference drug) | Selective | nih.gov |

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. Both pyrazole and quinoline moieties are known to participate in receptor binding.

Studies on novel aryl pyrazol-1-yl-propanamides have identified them as selective androgen receptor degraders (SARDs) and pan-antagonists. nih.gov These compounds are designed with a pyrazole moiety as a key structural element and have demonstrated potent androgen receptor (AR) antagonist activity, which is crucial in treating certain types of cancer. nih.gov For instance, compound 26a from this class showed significant in vivo antitumor activity in a model of enzalutamide-resistant prostate cancer. nih.gov

Furthermore, the quinoline ring is a key component in ligands targeting various receptors. In a study on quinolyl pyrazinamides, designed as sigma 2 (σ2) receptor ligands, molecular modeling suggested two potential binding modes. nih.gov In one pose, the quinolinyl ring is positioned near an ordered water molecule within the binding site, surrounded by several amino acid residues. nih.gov In an alternative pose, the quinolinyl ring occupies the entrance of the σ2R binding site, interacting with the cell membrane components where the receptor is embedded. nih.gov These models underscore the versatility of the quinoline scaffold in mediating receptor interactions.

Modulation of Cellular Pathways and Signaling Cascades

By interacting with specific molecular targets, this compound can be expected to modulate downstream cellular signaling pathways, influencing fundamental processes like cell survival, proliferation, and inflammation.

Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) and halting the cell division cycle.

A novel pyrazole derivative, known as PTA-1 , has been shown to possess potent cytotoxicity against various cancer cell lines by inducing apoptosis and cell cycle arrest. nih.gov In MDA-MB-231 triple-negative breast cancer cells, PTA-1 was found to induce apoptosis at low micromolar concentrations and cause cell cycle arrest in the S and G2/M phases. nih.gov Gene expression analysis revealed that PTA-1 alters the expression of numerous genes, with a profile similar to that of tubulin inhibitors, suggesting it may disrupt microtubule organization. nih.gov

Separately, a quinoline derivative, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS) , was identified as a potent cytotoxic compound that induces G2 cell cycle arrest and subsequent apoptosis. nih.gov Treatment with QBS led to increased levels of cyclin B1 and phosphorylated-cdc2, which is indicative of a G2 phase block. nih.gov Prolonged exposure to QBS resulted in classic markers of apoptosis, including DNA fragmentation and PARP cleavage, an effect that was blocked by a pan-caspase inhibitor. nih.gov

Table 2: Effects of Related Compounds on Apoptosis and Cell Cycle

| Compound | Cell Line | Effect | Mechanism | Source |

|---|---|---|---|---|

| PTA-1 | MDA-MB-231 | Apoptosis & Cell Cycle Arrest (S, G2/M) | Inhibition of tubulin polymerization | nih.gov |

| QBS | Jurkat T cells | Apoptosis & Cell Cycle Arrest (G2) | Increased cyclin B1, PARP cleavage | nih.gov |

| Compound 111 | HL-60 | Cell Cycle Arrest (G2/M) | Increased G2/M phase from 11.05% to 39.22% | mdpi.com |

Chronic inflammation is linked to various diseases, and targeting inflammatory pathways is a key therapeutic strategy. The inhibition of inflammatory mediators and cytokine release is a known activity of pyrazole-containing compounds. mdpi.com The anti-inflammatory effects of such compounds are often linked to the inhibition of p38 MAP kinase, a key regulator of the biosynthesis of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). nih.gov

For example, a series of 2,4,5-trisubstituted imidazole (B134444) derivatives, which are structurally related to pyrazoles, were tested for their ability to inhibit the release of TNF-α and IL-1β from human peripheral blood mononuclear cells. nih.gov A lead compound in this study demonstrated potent inhibition of both p38 kinase and the release of these cytokines, indicating a direct link between enzyme inhibition and the modulation of inflammatory pathways. nih.gov

Interactions with Biomacromolecules (e.g., DNA, Proteins)

The biological activity of this compound is ultimately derived from its physical interactions with biomacromolecules. Protic pyrazoles (those with an N-H group) are particularly versatile ligands due to their proton-responsive nature, allowing them to coordinate with metal ions in metalloenzymes or form hydrogen bonds with protein residues. mdpi.com

The N-H group of a pyrazole ligand can act as a hydrogen bond donor, while the adjacent nitrogen atom can act as an acceptor. This amphiprotic character facilitates strong and specific binding to protein targets. mdpi.com In the case of the kinase inhibitor Asciminib, the pyrazole N-H group forms a critical hydrogen bond with a glutamic acid residue in the target protein. nih.gov The planar aromatic nature of both the pyrazole and quinoline rings allows for favorable π–π stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine in a protein's binding pocket, further stabilizing the ligand-protein complex. nih.gov While direct DNA interaction for this specific scaffold is less commonly reported than protein binding, the planar quinoline moiety could potentially act as a DNA intercalator, a mechanism employed by some quinoline-based antimalarial and anticancer drugs.

DNA Intercalation or Binding Studies

The interaction of small molecules with DNA is a critical mechanism for many anticancer and antimicrobial agents. For quinoline derivatives, DNA intercalation is a well-established mode of action. mdpi.compensoft.net This process typically involves the insertion of a planar aromatic ring system between the base pairs of the DNA double helix. The planar structure of the quinoline ring in this compound suggests its potential to act as a DNA intercalator.

While direct studies on this compound are not extensively available, research on analogous compounds provides significant insights. For instance, studies on pyrazoline-based ligands and their metal complexes have demonstrated their ability to bind to DNA. In one such study, the binding of a 5-[4-(dimethylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-1-carbothioamide ligand and its Copper(II) and Cobalt(II) complexes with calf thymus DNA (CT-DNA) was investigated using UV-Vis titration. ekb.eg The observed hypochromism in the absorption spectra upon addition of DNA is indicative of an interaction between the compounds and the DNA helix. ekb.eg

The binding constants (Kb) for these interactions were calculated and are presented in the table below.

| Compound | Binding Constant (Kb) M⁻¹ |

| Pyrazoline Ligand | 7.8 x 10⁴ |

| Copper (II) Complex | 8.0 x 10⁸ |

| Cobalt (II) Complex | 6.1 x 10³ |

This table is based on data from a study on a related pyrazoline derivative and its metal complexes and serves as an illustrative example of potential DNA binding affinities. ekb.eg

The data suggests that the copper complex, in particular, exhibits a very strong binding affinity for DNA. Such interactions can lead to the inhibition of DNA replication and transcription, ultimately resulting in cellular apoptosis. The specific mode of binding, whether it be intercalation, groove binding, or electrostatic interaction, would require further investigation through techniques such as fluorescence spectroscopy, circular dichroism, and viscosity measurements. nih.gov

Protein Binding and Conformational Changes

The interaction of drug candidates with transport proteins like human serum albumin (HSA) is a crucial determinant of their pharmacokinetic and pharmacodynamic properties. nih.gov The binding of a compound to HSA can affect its distribution, metabolism, and excretion. Quinoline and pyrazoline derivatives have been shown to interact with HSA, primarily through hydrophobic interactions and hydrogen bonding. nih.govswu.ac.thresearchgate.net

Fluorescence quenching studies are commonly employed to characterize the binding of small molecules to proteins like HSA. The intrinsic fluorescence of HSA, primarily due to its tryptophan residues, is quenched upon the binding of a ligand. This quenching can be either static (formation of a ground-state complex) or dynamic (collisional quenching). nih.gov

For quinoline derivatives, binding constants (Kb) with serum albumin typically range from 10⁴ to 10⁵ L·mol⁻¹. swu.ac.th The thermodynamic parameters of these interactions, such as changes in enthalpy (ΔH) and entropy (ΔS), can provide information about the nature of the binding forces. For example, a negative ΔH and a positive ΔS suggest the involvement of electrostatic interactions, while negative values for both indicate that van der Waals forces and hydrogen bonding are the primary drivers of the interaction. swu.ac.th

The binding of a ligand can also induce conformational changes in the protein. nih.gov Synchronous fluorescence spectroscopy can be used to monitor changes in the microenvironment around the tryptophan and tyrosine residues of HSA, providing insights into these conformational alterations. nih.gov The binding of this compound to HSA would likely involve its hydrophobic quinoline and pyrazole rings interacting with the hydrophobic pockets of the protein, such as those in subdomains IIA and IIIA. nih.govswu.ac.th

Metal Ion Coordination and Its Influence on Biological Activity

The 8-hydroxyquinoline (B1678124) scaffold is a well-known and potent metal chelator. dovepress.comresearchgate.net The nitrogen atom of the quinoline ring and the adjacent hydroxyl group (or in the case of this compound, the amide nitrogen and the pyrazole nitrogen) can form stable chelate complexes with various transition metal ions, such as Cu(II), Zn(II), and Fe(II). dovepress.comresearchgate.netnih.gov

The coordination of metal ions can significantly enhance the biological activity of the parent ligand. This enhancement can be attributed to several factors, including:

Increased Lipophilicity: Chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.

Altered Redox Potential: The coordinated metal ion can have a different redox potential compared to the free ion, which can influence its biological activity.

Formation of a Biologically Active Complex: The metal complex itself may be the active species that interacts with the biological target.

Research on pyrazole-acetamide ligands has shown that their metal complexes can exhibit significant antibacterial activity. nih.gov For example, cadmium and copper complexes of an N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide ligand demonstrated notable in vitro activity against various bacterial strains. nih.gov Similarly, metal complexes of pyrazoline derivatives have shown enhanced DNA binding capabilities compared to the free ligand. ekb.eg

The potential of this compound to act as a chelating agent suggests that its biological activity could be modulated by the presence of metal ions. The formation of metal complexes could lead to novel mechanisms of action, such as the generation of reactive oxygen species or the inhibition of metalloenzymes that are crucial for cell survival.

Preclinical Evaluation of 2 Pyrazol 1 Yl N Quinolin 8 Ylacetamide in Experimental Models

In Vitro Biological Activity Assessments

The fusion of pyrazole (B372694) and quinoline (B57606) rings, often connected by various linkers, has yielded derivatives with a broad spectrum of in vitro biological activities, ranging from anticancer to antimicrobial and anti-inflammatory effects.

Anti-proliferative and Cytotoxic Activities against Cancer Cell Lines

The pyrazole and quinoline nuclei are integral components of numerous compounds designed as anticancer agents. nih.govnih.gov Derivatives combining these scaffolds have shown significant cytotoxic effects against a variety of human cancer cell lines.

Research into pyrazole-fused curcumin (B1669340) analogs demonstrated potent cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values ranging from 3.64 to 16.13 µM. nih.gov Similarly, novel benzimidazole-linked pyrazolo[1,5-a]pyrimidines exhibited strong, selective inhibitory activity against cancer cell lines like MCF-7 (breast), A549 (lung), and HeLa (cervical), with IC₅₀ values in the micro- to nano-molar range, while showing minimal toxicity to non-cancerous cells. nih.gov

Compounds featuring an acetamide (B32628) linker, similar to the one in 2-pyrazol-1-yl-N-quinolin-8-ylacetamide, have also been evaluated. A series of N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were tested for cytotoxicity, with one compound, 5l , showing potent activity against the MDA-MB-231 cell line with an IC₅₀ of 1.4 µM, which was more effective than the reference drug sorafenib (B1663141) (IC₅₀ = 5.2 µM). mdpi.com Another study on bis-pyrazoline hybrids identified compounds with significant antiproliferative activity against MCF-7, A-549, Panc-1 (pancreatic), and HT-29 (colon) cancer cell lines. nih.gov

The mechanism of action for many of these compounds involves the inhibition of key cellular targets. Pyrazole derivatives have been identified as inhibitors of tubulin polymerization, cyclin-dependent kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.govlookchem.com For instance, certain 1H-pyrazolo[3,4-d]pyrimidine derivatives showed potent cytotoxicity against A549 and HCT116 cell lines by targeting the EGFR protein. nih.gov

| Compound/Derivative Class | Cell Line(s) | Activity Metric (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine derivative (43a) | HeLa | IC₅₀ = 2.59 µM | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivative (45h) | MCF-7, HCT-116 | IC₅₀ = 4.66 µM, 1.98 µM | mdpi.com |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivative | MCF-7, B16-F10 | IC₅₀ = 1.88 µM, 2.12 µM | nih.gov |

| Imidazo[2,1-b]thiazol-3-yl)acetamide derivative (5l) | MDA-MB-231, HepG2 | IC₅₀ = 1.4 µM, 22.6 µM | mdpi.com |

| 3-(pyrid-2-yl)-pyrazoline (8i) | NCI 60 Cell Line Panel | Sub-micromolar activity | lookchem.com |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-one (3i, 3k) | LNCaP (Prostate) | IC₅₀ = 05.22 µM, 06.58 µM (48h) | mdpi.com |

Antimicrobial (Antibacterial, Antifungal, Antimalarial) Efficacy

The combination of pyrazole and quinoline moieties has led to the development of potent antimicrobial agents. ekb.egsemanticscholar.orgresearchgate.net Studies on novel quinoline derivatives bearing a pyrazole ring have demonstrated excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ekb.egresearchgate.netekb.eg

Specifically, quinoline-substituted pyrazole derivatives have been reported as potent agents with Minimum Inhibitory Concentration (MIC) values between 0.12–0.98 µg/ml against bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. nih.gov In one study, a series of 1H-pyrazolo[3,4-b]quinolines were synthesized and screened for their antimicrobial properties. ijpsdronline.com Several of these compounds (specifically 2c, 2e, 2h, 2k, 2l ) showed promising antibacterial activity against S. aureus and Escherichia coli, and antifungal activity against Candida albicans and Aspergillus niger, with performance comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. ijpsdronline.com

The antitubercular potential is also significant. Pyrazole-quinoline chalcones were evaluated against Mycobacterium tuberculosis H37Rv, with several compounds showing an MIC of 3.125 µg/ml. nih.gov Furthermore, pyrazoline derivatives have shown remarkable activity against M. tuberculosis H37Rv, with some inhibiting growth at concentrations as low as 1 µg/ml. nih.gov

In the realm of antimalarial research, pyrazol-3-yl-quinolin-8-ol derivatives were evaluated against chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov Several derivatives displayed significant antimalarial activity, with IC₅₀ values in the low micromolar range (e.g., 1.16 to 4.61 µM) against both strains. nih.gov

| Compound/Derivative Class | Organism(s) | Activity Metric (MIC/IC₅₀) | Reference |

|---|---|---|---|

| Quinoline-substituted pyrazole (19) | S. aureus, S. epidermidis, B. subtilis | MIC = 0.12–0.98 µg/ml | nih.gov |

| 1H-pyrazolo[3,4-b]quinolines (2c, 2e, 2h, 2k, 2l) | S. aureus, E. coli, C. albicans, A. niger | Promising activity vs. standards | ijpsdronline.com |

| Pyrazole-quinoline chalcones (3e, 3u, 7h) | Mycobacterium tuberculosis H37Rv | MIC = 3.125 µg/ml | nih.gov |

| 5-Pyrazol-3-yl-quinolin-8-ol derivatives | Plasmodium falciparum (D6 & W2 strains) | IC₅₀ = 1.16 - 4.61 µM | nih.gov |

| Imidazo-pyridine substituted pyrazole (18) | E. coli, K. pneumoniae, P. aeruginosa | MBC < 1 µg/ml | nih.gov |

Anti-inflammatory and Analgesic Potentials

Pyrazole derivatives are famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, highlighting the scaffold's inherent anti-inflammatory properties. nih.govnih.gov The quinoline moiety has also been incorporated into compounds with significant anti-inflammatory and analgesic activities. nih.govtbzmed.ac.ir

The combination of these scaffolds is a promising strategy for developing new anti-inflammatory agents. Derivatives of pyrazolo[1,5-a]quinazoline were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com This screening identified several compounds with potent anti-inflammatory activity (IC₅₀ < 50 µM), which were found to be potential ligands for mitogen-activated protein kinases (MAPKs) like JNK3. mdpi.com

A specific 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative demonstrated significant in vitro anti-inflammatory effects by inhibiting nitric oxide (NO) production in RAW 264.7 macrophage cells and downregulating the expression of inducible nitric oxide synthase (iNOS). tbzmed.ac.ir In another study, a novel pyrazole derivative, 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole, was shown to reduce carrageenan-induced paw edema and decrease cell migration in mice. nih.gov This compound also exhibited analgesic effects by reducing abdominal writhing and pain responses in the formalin test. nih.gov The mechanism for some of these compounds involves the NO/cGMP pathway and the blockade of calcium channels. nih.gov

| Compound/Derivative Class | Assay/Model | Key Finding | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]quinazolines (13i, 16) | LPS-induced NF-κB inhibition in THP-1Blue cells | Potent activity (IC₅₀ < 50 µM); MAPK targeting | mdpi.com |

| 7-Chloro-4-(piperazin-1-yl)quinoline derivative (5) | NO inhibition in RAW 264.7 cells; mouse writhing test | High NO inhibitory activity; potent peripheral analgesic effect | tbzmed.ac.ir |

| 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole | Carrageenan-induced paw edema; Acetic acid writhing | Reduced edema and cell migration; reduced writhing | nih.gov |

| Pyrazoline derivative (2d) | Adjuvant-induced arthritis (rat) | Greater anti-inflammatory effect than indomethacin (B1671933) | nih.gov |

| 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives | Carrageenan-induced rat paw edema | Up to 78% edema inhibition | nih.gov |

Neuroprotective and Central Nervous System Activities

The structural frameworks of pyrazole and quinoline are present in compounds being investigated for neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comnih.gov Phenylacetamide derivatives bearing a pyrazole ring, which are structurally very similar to the target compound, have been specifically studied for their neuroprotective potential. acgpubs.org

In one study, acetamide derivatives with a pyrazole ring were tested for their ability to protect SH-SY5Y neuroblastoma cells from neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease. acgpubs.org Two compounds in particular demonstrated good neuroprotective activity by restoring cell viability, especially at lower doses, suggesting they are promising leads for further development. acgpubs.org

Quinoline derivatives have been explored as multifunctional agents targeting enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). mdpi.comnih.gov Molecular docking studies suggest that quinoline derivatives can act as inhibitors of MAO-B and AChE. mdpi.com A specific hybrid compound, an 8-hydroxyquinolylnitrone, was shown to be a free radical scavenger, a biometal chelator, and neuroprotective in a 6-OHDA cell model of Parkinson's disease. nih.gov

Furthermore, pyrazole-containing compounds have been designed as highly potent and selective inhibitors of phosphodiesterase 10A (PDE10A), a target for treating Parkinson's disease and other neuropsychiatric disorders. nih.gov One such inhibitor, MP-10, which contains a 2-methylquinoline (B7769805) moiety attached to a pyrazole ring, showed high potency with an IC₅₀ of 0.37 nM. nih.gov

Other Emerging Biological Activities

Beyond the major therapeutic areas, pyrazole and quinoline derivatives have shown a variety of other biological activities, indicating a broad potential for the this compound scaffold.

Antioxidant Activity: Many pyrazoline derivatives have demonstrated high anti-lipid peroxidation activity, a measure of antioxidant potential. nih.gov In one assay, several pyrazoline compounds showed 78–100% inhibition of lipid peroxidation. nih.gov Imidazo[1,2-b]pyrazole derivatives have also been reported to possess significant antioxidant properties. mdpi.com

Enzyme Inhibition: Pyrazole-based compounds have been identified as inhibitors of various enzymes. Some derivatives act as selective inhibitors of urease and butyrylcholinesterase. researchgate.net Others have shown potential as angiotensin-converting enzyme (ACE) inhibitors, with one pyrazole derivative exhibiting an IC₅₀ value of 0.123 mM. nih.gov Additionally, some pyrazole-thiazole hybrids are believed to target DNA gyrase, topoisomerase II, and topoisomerase IV, which aligns with their potent antibacterial activity. nih.gov

Antidiabetic Activity: Pyrazole derivatives have been investigated for their potential to manage diabetes, primarily through the inhibition of α-glucosidase. mdpi.com

In Vivo Efficacy Studies in Animal Models

While in vitro assays establish potential, in vivo studies in animal models are crucial for confirming efficacy. Numerous pyrazole and quinoline derivatives have demonstrated significant activity in various animal models of disease.

For anti-inflammatory and analgesic effects, pyrazole derivatives have been extensively tested. In the carrageenan-induced rat paw edema model, a common test for acute inflammation, several classes of pyrazole compounds have shown potent activity, with some exceeding the efficacy of standard drugs like indomethacin and celecoxib. nih.govnih.govmdpi.com For instance, a pyrazoline derivative (2d ) was found to have a greater anti-inflammatory effect than indomethacin in a rat model of adjuvant-induced arthritis. nih.gov A 7-chloro-4-(piperazin-1-yl)quinoline derivative showed significant peripheral analgesic effects in the mouse writhing test and central analgesic activity in the hot-plate test, with its peak effect being significantly higher than that of tramadol. tbzmed.ac.ir This same compound reduced paw edema by up to 64% three hours after the carrageenan challenge in mice. tbzmed.ac.ir

In the context of cancer, a pyrazolo[3,4-b]pyridine derivative displayed powerful inhibition of tumor growth and induced apoptosis in a mouse breast cancer model, highlighting the translation of in vitro cytotoxicity to in vivo efficacy. mdpi.com

Neuroprotective effects have also been confirmed in vivo. An 8-hydroxyquinolylnitrone compound, after showing promise in cell models, demonstrated a significant anti-amnesic effect in a scopolamine-induced mouse model of Alzheimer's disease without causing adverse effects on motor function. nih.gov This demonstrates the potential for brain-permeable quinoline derivatives to exert therapeutic effects within the central nervous system.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

The study of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is fundamental to understanding the therapeutic potential of a new compound. For this compound, this characterization is still in the early stages, with much of the available information being inferred from studies on related pyrazole and quinoline structures.

Pharmacodynamics: The pharmacodynamic properties of this compound are predicted to be linked to its potential anti-inflammatory and anticancer activities. The pyrazole ring is a key component of several clinically used non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. researchgate.net Therefore, it is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism. In the context of cancer, pyrazole derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. nih.gov The quinoline component can also contribute to the pharmacodynamic profile, with some quinoline derivatives exhibiting anticancer activity through mechanisms such as the inhibition of topoisomerase or receptor tyrosine kinases. nih.govmdpi.com

The table below outlines the expected pharmacodynamic targets based on the activities of related compounds.

| Compound/Class | Potential Pharmacodynamic Target | Therapeutic Area | Reference |

| Pyrazole Derivatives | Cyclooxygenase (COX) enzymes | Inflammation | researchgate.net |

| Pyrazole Derivatives | Protein Kinases | Cancer | nih.gov |

| Quinoline Derivatives | Topoisomerase, Receptor Tyrosine Kinases | Cancer | nih.govmdpi.com |

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of 2-pyrazol-1-yl-N-quinolin-8-ylacetamide and its derivatives will likely be guided by the principles of green and sustainable chemistry. researchgate.netresearchgate.net Traditional synthetic routes for pyrazole (B372694) and quinoline (B57606) derivatives often involve the use of hazardous organic solvents and reagents. tandfonline.com Modern approaches, however, are increasingly focused on minimizing environmental impact and improving cost-effectiveness. researchgate.net

Key areas of exploration for the sustainable synthesis of this compound include:

Microwave-assisted and Ultrasound-assisted Synthesis: These techniques can significantly reduce reaction times and improve yields, often under solvent-free conditions. researchgate.net

Use of Green Solvents: The replacement of volatile organic compounds with environmentally benign solvents like water is a important goal in green chemistry. thieme-connect.com Research into aqueous-based synthetic methods for pyrazole derivatives has shown promising results. thieme-connect.com

Heterogeneous Catalysis: The development and use of recyclable, solid-supported catalysts can simplify product purification and reduce waste. researchgate.net Catalysts like nano-ZnO and Amberlyst-70 have been effectively used in the synthesis of pyrazole derivatives. mdpi.com

Multicomponent Reactions (MCRs): One-pot MCRs offer an efficient way to construct complex molecules like this compound from simple precursors in a single step, thereby reducing waste and saving time and resources. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Heterocyclic Compounds

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Solvents | Often uses hazardous organic solvents (e.g., toluene, acetone). tandfonline.com | Emphasizes the use of water or solvent-free conditions. tandfonline.comthieme-connect.com |

| Catalysts | May use stoichiometric amounts of reagents. | Utilizes recyclable, heterogeneous catalysts. researchgate.net |

| Energy Input | Typically relies on conventional heating. | Employs alternative energy sources like microwaves and ultrasound. researchgate.net |

| Efficiency | Often involves multiple steps with purification at each stage. | Favors one-pot, multicomponent reactions for higher atom economy. researchgate.net |

| Environmental Impact | Generates more chemical waste. | Aims for minimal waste generation and environmental impact. researchgate.net |

Development of Advanced Computational Models for Predictive Biology

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery. pharmafocusasia.comnih.gov For this compound, advanced computational models can play a pivotal role in predicting its biological activities and guiding the design of more potent analogues.

Future computational research should focus on:

Machine Learning and Deep Learning: These artificial intelligence techniques can be trained on large datasets of known bioactive molecules to predict the activity of new compounds like this compound. numberanalytics.commdpi.com These models can predict drug-target interactions, potential off-target effects, and even toxicity profiles. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can help in identifying the key structural features of this compound that are crucial for its activity. pharmafocusasia.com

Molecular Docking and Simulation: These methods can be used to predict how this compound binds to specific protein targets at the atomic level. nih.gov This information is invaluable for understanding its mechanism of action and for designing analogues with improved binding affinity.

Table 2: Applications of Computational Models in Drug Discovery

| Computational Technique | Application | Relevance to this compound |

| Machine Learning | Predicting drug-target interactions and toxicity. numberanalytics.com | Can help in the early assessment of the compound's therapeutic potential and safety. |

| QSAR | Identifying key structural features for biological activity. pharmafocusasia.com | Guides the modification of the compound to enhance its desired effects. |

| Molecular Docking | Visualizing binding modes within a protein's active site. nih.gov | Provides insights into the mechanism of action and aids in rational drug design. |

| High-Throughput Virtual Screening | Screening large compound libraries to identify potential hits. pharmafocusasia.com | Can be used to find other compounds with similar predicted activity to this compound. |

Identification of Undiscovered Biological Targets and Mechanisms

The hybrid nature of this compound, containing both pyrazole and quinoline moieties, suggests a broad potential for biological activity. nih.govmdpi.com Quinoline derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net Similarly, pyrazole-containing compounds are also known for their diverse biological activities. mdpi.commdpi.com

Future research should aim to:

Screen against Diverse Biological Targets: The compound should be tested against a wide array of protein targets, including kinases, proteases, and receptors, to identify novel biological activities. mdpi.com

Functional Proteomics: Techniques like displacement affinity chromatography can be employed to identify the protein binding partners of this compound in cell lysates. duke.edu This approach has been successful in identifying targets for other quinoline-based drugs. duke.edu

Phenotypic Screening: High-content screening in various cell-based models can reveal unexpected therapeutic effects and provide clues about the compound's mechanism of action.

Given the known activities of related compounds, potential, yet undiscovered, targets for this compound could include enzymes involved in cell signaling pathways dysregulated in cancer or inflammatory diseases.

Design of Next-Generation Analogues with Enhanced Efficacy and Selectivity

The discovery of a lead compound like this compound is often the starting point for a medicinal chemistry campaign to develop analogues with improved properties. mdpi.com The goal is to enhance therapeutic efficacy while minimizing off-target effects.

Strategies for designing next-generation analogues include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the pyrazole and quinoline rings, as well as the acetamide (B32628) linker, researchers can understand how different structural features influence biological activity. sphinxsai.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic profiles or reduced toxicity. researchgate.net

Introduction of Novel Functional Groups: The incorporation of different substituents on the aromatic rings could lead to new interactions with the target protein, potentially increasing potency and selectivity.

Silicon-Carbon Substitution: The "silicon switch" approach, where a carbon atom is replaced by a silicon atom, can result in analogues with increased lipophilicity and improved membrane penetrability. mdpi.com

The design of these new molecules will be an iterative process, guided by the results of biological testing and computational modeling, with the ultimate aim of developing a drug candidate with optimal therapeutic properties. kubikat.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-pyrazol-1-yl-N-quinolin-8-ylacetamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Pyrazole and Quinoline Precursor Preparation : Use Suzuki coupling or nucleophilic substitution to functionalize the quinoline backbone .

- Acetamide Linker Formation : React activated carboxylic acid derivatives (e.g., acyl chlorides) with the quinoline-8-amine under basic conditions (e.g., triethylamine) .

- Cyclization and Purification : Employ column chromatography or recrystallization (e.g., ethyl acetate/hexane) for isolation .

- Critical Conditions : Temperature control (<60°C for acid-sensitive intermediates), anhydrous solvents (e.g., DMF or THF), and catalytic Pd for cross-coupling .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., δ 8.6 ppm for quinoline protons) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1660 cm⁻¹) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at λmax ~400 nm .

Q. How can researchers screen the biological activity of this compound, particularly for antimicrobial or anticancer potential?

- Methodological Answer :

- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., E. coli, C. albicans) .

- Cell Viability Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1% v/v) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Structural Modifications : Vary substituents on the pyrazole (e.g., electron-withdrawing groups) or quinoline (e.g., halogenation at C-3) to assess potency shifts .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., topoisomerase II) .

- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., acetamide linker) using Schrödinger Suite .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., divergent IC₅₀ values across studies)?

- Methodological Answer :

- Replicate Assays : Repeat under standardized conditions (e.g., same cell passage number, serum-free media) .

- Orthogonal Assays : Validate cytotoxicity via flow cytometry (apoptosis) and colony formation assays .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .

Q. How can mechanistic studies elucidate the compound’s interaction with DNA or enzyme targets?

- Methodological Answer :

- Fluorescence Quenching : Monitor DNA binding via ethidium bromide displacement assays .

- Enzyme Inhibition Assays : Measure kinetic parameters (Km, Vmax) for target enzymes (e.g., kinase inhibition using ADP-Glo™) .

- X-ray Crystallography : Co-crystallize the compound with purified protein targets (e.g., PARP-1) for 3D binding insights .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

- ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 metabolism, and BBB permeability .

- Solubility Modeling : Apply COSMO-RS theory in software like ADF Suite to optimize co-solvent systems .

- Metabolite Identification : Simulate Phase I/II metabolism with GLORYx or MetaPrint2D .

Q. How should researchers address stability challenges (e.g., decomposition under light or humidity) during storage?

- Methodological Answer :

- Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and monitor via HPLC .

- Stabilization Strategies : Use amber vials, desiccants (silica gel), and inert atmospheres (N₂) for long-term storage .

- Thermal Analysis : Perform DSC/TGA to identify degradation thresholds (>150°C decomposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.